2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine
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Overview
Description
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the electronic properties of the compound, potentially enhancing its reactivity or stability.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-B]pyridine: Similar structure but lacks the trifluoromethyl group.
2-(Bromomethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-C]pyridine: Similar structure but with a different ring fusion.
Uniqueness
The presence of both the chloromethyl and trifluoromethyl groups in 2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity. These features make it a valuable compound for various applications, particularly in drug design and materials science.
Properties
Molecular Formula |
C8H5ClF3N3 |
---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c9-3-6-13-4-1-2-5(8(10,11)12)14-7(4)15-6/h1-2H,3H2,(H,13,14,15) |
InChI Key |
NEJJKBRDVFVBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)CCl)C(F)(F)F |
Origin of Product |
United States |
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